![molecular formula C6H3ClF3NO B3038196 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 79623-37-3](/img/structure/B3038196.png)
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Overview
Description
- Solubility : It is almost insoluble in water , but it can dissolve in organic solvents such as ether, methanol, and dichloromethane .
Synthesis Analysis
Various methods have been reported for synthesizing 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. For example, chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions yields the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which can subsequently participate in further reactions .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with chlorine, hydroxyl, and trifluoromethyl substituents. The IUPAC name for this compound is 3-chloro-5-(trifluoromethyl)-1H-pyridin-2-one . The SMILES notation is C1=C(C(=O)NC=C1C(F)(F)F)Cl .
Scientific Research Applications
Synthesis Applications
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in various chemical synthesis processes. For instance, it plays a role in the synthesis of Pyrazolo[1,5‐a]Pyridines, which are important heterocyclic compounds. This synthesis involves the use of azirines and demonstrates the versatility of this pyridine derivative in creating complex molecular structures (Greszler & Stevens, 2009). Another example is the synthesis of 2,3-Dichloro-5-trifluoromethyl Pyridine, a significant pyridine derivative used in pesticide production (Lu Xin-xin, 2006).
Pharmaceutical and Agrochemical Intermediates
This compound is also significant as an intermediate in the pharmaceutical and agrochemical industries. For example, its derivatives are used in the preparation of herbicides, showcasing its applicability in the field of biochemistry (Li Zheng-xiong, 2004).
Structural and Potentiometric Studies
In structural chemistry, the geometrical structure and potentiometric studies of pyridine azo derivatives and their metal complexes have been explored. This includes studies on 5-Chloro-2,3-dihydroxy pyridine, revealing insights into the behavior of these compounds in various chemical environments (Shoair, El-Shobaky, & Azab, 2015).
Advanced Organic Chemistry Research
Further, it is involved in advanced organic chemistry research, such as in the development of palladium-catalyzed alkoxycarbonylation processes for chloropyridines (Crettaz, Waser, & Bessard, 2001).
Exploring Molecular Interactions
The compound is also used in studying the interactions and properties of molecules, such as the investigation of 5-trifluoromethyl-pyridine-2-thione with iodine, contributing to knowledge in pharmaceutical chemistry (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPOOWWMZOPUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000628 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine | |
CAS RN |
79623-37-3, 76041-71-9 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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